molecular formula C13H15N3 B10908292 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 187795-42-2

1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B10908292
CAS No.: 187795-42-2
M. Wt: 213.28 g/mol
InChI Key: BBTTUUJCXZOFBU-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by a benzyl group attached to a pyrazole ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Cyclopropyl Substitution: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This can involve the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Benzylation: The final step involves the benzylation of the pyrazole ring. This can be done by reacting the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzylamines or alcohols.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyl and cyclopropyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

187795-42-2

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-benzyl-5-cyclopropylpyrazol-3-amine

InChI

InChI=1S/C13H15N3/c14-13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9,14H2

InChI Key

BBTTUUJCXZOFBU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC3=CC=CC=C3

Origin of Product

United States

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